BenchChemオンラインストアへようこそ!

Zaurategrast

Integrin antagonism VLA-4 inhibition VCAM-1 binding

Zaurategrast (CDP323) is a non-peptidic ethyl-ester prodrug that converts in vivo to the potent VLA-4 antagonist CT7758 (IC₅₀ 60 nM in human whole blood). Unlike antibody-based alternatives, its small-molecule oral bioavailability and rapid systemic clearance enable dose-titration and washout study designs. Key advantage: 5–10× absorption enhancement in rodents vs. primates, making it the preferred positive control for chronic EAE models, VCAM-1 binding assays, and α4-integrin screening programs. Ensure experimental reproducibility with high-purity Zaurategrast.

Molecular Formula C26H25BrN4O3
Molecular Weight 521.4 g/mol
CAS No. 455264-31-0
Cat. No. B1682406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaurategrast
CAS455264-31-0
SynonymsCDP323;  CDP-323;  CDP 323;  Zaurategrast
Molecular FormulaC26H25BrN4O3
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
InChIInChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1
InChIKeyKYHVWHYLKOHLKA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaurategrast (CDP323) Procurement Guide: Oral α4-Integrin Antagonist Prodrug for MS Research


Zaurategrast (CAS 455264-31-0, also known as CDP323) is a small-molecule ethyl ester prodrug whose active metabolite CT7758 functions as a potent antagonist of α4β1 integrin (VLA-4) and, to a lesser extent, α4β7 integrin [1]. The compound was originally developed by Celltech (subsequently UCB in collaboration with Biogen Idec) as an orally bioavailable therapeutic candidate targeting leukocyte trafficking inhibition in multiple sclerosis [2]. As a non-peptidic small molecule, Zaurategrast represents the oral prodrug approach to targeting the same VLA-4/VCAM-1 axis validated clinically by the monoclonal antibody natalizumab, offering fundamentally different physicochemical and formulation characteristics relevant to in vitro and in vivo experimental applications [3].

Why Generic Substitution Fails: Quantifiable Differentiation of Zaurategrast (CDP323) from Alternative α4-Integrin Modulators


Generic substitution is not applicable in the research procurement context because Zaurategrast (CDP323) possesses a unique molecular architecture as an ethyl ester prodrug that is enzymatically converted to the active carboxylate CT7758, a transformation that fundamentally alters its physicochemical properties and experimental utility compared to both the active moiety alone and mechanistically related alternatives [1]. Unlike monoclonal antibodies such as natalizumab (which require parenteral administration and exhibit prolonged target occupancy due to bivalent binding and extended half-life), Zaurategrast is a small molecule (~521 Da) capable of oral bioavailability and rapid systemic clearance, enabling fundamentally different experimental designs—particularly in studies requiring dose titration, washout capability, or species-specific pharmacokinetic comparisons [2]. Furthermore, among small-molecule α4-integrin antagonists, CDP323 demonstrates species-dependent prodrug activation efficiency (5- to 10-fold absorption enhancement in rodents vs. no significant enhancement in dogs and monkeys), making direct substitution with other α4 antagonists or the active CT7758 itself experimentally non-equivalent without accounting for these pharmacokinetic divergences [3].

Zaurategrast (CDP323) Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Support


In Vitro Potency Comparison: CT7758 (Active Moiety) vs. Firategrast in VCAM-1 Binding Inhibition

The active metabolite of Zaurategrast, CT7758, exhibits an IC50 of 60 nM (95% CI: 33-108 nM) for inhibition of VCAM-1 binding to α4-integrin in human whole blood [1]. In comparison, firategrast (SB-683699), another orally bioavailable small-molecule α4-integrin antagonist evaluated for multiple sclerosis, demonstrates an IC50 of 198 nM for inhibiting sVCAM-1 binding to G2 acute lymphoblastic leukemia cells . Under the distinct assay conditions reported, CT7758 shows approximately 3.3-fold greater potency than firategrast. Note: This is a cross-study comparison using different assay formats (human whole blood vs. sVCAM-1 chimera binding to ALL cells), and therefore the fold difference should be interpreted as directional rather than definitive head-to-head evidence.

Integrin antagonism VLA-4 inhibition VCAM-1 binding

Clinical Pharmacodynamic Effect Size: Zaurategrast vs. Placebo on Lymphocyte VCAM-1 Binding

In a randomized, double-blind, placebo-controlled Phase I/II study (NCT00726648) involving 71 relapsing multiple sclerosis subjects, all tested dosages of CDP323 (100 mg bid, 500 mg bid, 1000 mg qd, and 1000 mg bid) significantly decreased the capacity of lymphocytes to bind vascular adhesion molecule-1 (VCAM-1) compared to placebo [1]. At daily doses of 1000 mg or 2000 mg, CDP323 induced significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound VLA-4 expression on lymphocytes [1]. Notably, despite these robust pharmacodynamic effects, a subsequent Phase II study (NCT00484536) enrolling 232 subjects with relapsing MS was discontinued due to inadequate efficacy on clinical endpoints in an interim analysis after a six-month treatment period, establishing a clear efficacy ceiling for this mechanism via small-molecule oral delivery [2].

Pharmacodynamics Lymphocyte trafficking VCAM-1 suppression

Species-Dependent Prodrug Activation: CDP323 Bioavailability Enhancement vs. Direct CT7758 Administration

The oral bioavailability of the active moiety CT7758 varies dramatically when administered as the prodrug CDP323 compared to direct CT7758 administration, with species-dependent enhancement factors [1]. In rodents (mice and rats), CDP323 increased the absorption of CT7758 by 5- to 10-fold relative to direct oral CT7758 administration. In contrast, no significant absorption enhancement was observed in dogs and cynomolgus monkeys [1]. The estimated oral bioavailability of CT7758 (based on intravenous CT7758 administration, assuming linear pharmacokinetics) was 29% in mice, 27% in rats, 8% in dogs, and 0.3% in cynomolgus monkeys [1]. Following oral CDP323 administration, CT7758 is the predominant circulating plasma component, peaking between 0.5 and 1.5 hours across all species tested, indicating rapid prodrug hydrolysis and absorption [1].

Pharmacokinetics Prodrug activation Species variability

Oral Small-Molecule vs. Monoclonal Antibody: Route of Administration and Dosing Flexibility

Zaurategrast (CDP323) is an orally bioavailable small molecule (~521 Da) prodrug, whereas natalizumab is a recombinant humanized IgG4 monoclonal antibody (~149 kDa) requiring monthly intravenous infusion [1]. Both agents target the α4-integrin/VCAM-1 axis, but their molecular properties dictate fundamentally different experimental and therapeutic profiles. Zaurategrast achieves peak plasma concentrations of active CT7758 within 0.5-1.5 hours post-dose and is well tolerated at oral doses up to 1000 mg twice daily in human subjects [2]. Natalizumab exhibits a terminal half-life of approximately 16 days with prolonged VLA-4 receptor occupancy extending weeks beyond the dosing interval [3]. The small-molecule approach enables dose titration, rapid washout capability, and oral dosing—attributes absent from antibody-based VLA-4 antagonism.

Oral bioavailability Small molecule Monoclonal antibody

Preclinical EAE Model Efficacy: Therapeutic vs. Prophylactic Dosing

In the chronic experimental autoimmune encephalomyelitis (EAE) mouse model—a widely used preclinical model for multiple sclerosis—Zaurategrast (CDP323) demonstrated significant disease severity reduction under both prophylactic administration (before disease induction) and therapeutic administration (after disease onset) [1]. The compound reduced both maximal and cumulative disease scores, with higher doses being well tolerated [2]. Notably, this preclinical efficacy profile contrasts with the Phase II clinical outcome where CDP323 failed to demonstrate benefit on clinical endpoints in relapsing MS patients compared to placebo after six months of treatment [3]. This preclinical-to-clinical efficacy gap highlights the compound's utility as a validated positive control in EAE studies where small-molecule VLA-4 antagonism reliably modulates disease course, while also serving as an instructive case study for translational pharmacology investigations examining the divergence between EAE model predictions and human MS outcomes.

Experimental autoimmune encephalomyelitis EAE model Preclinical efficacy

Optimal Research Application Scenarios for Zaurategrast (CDP323) Based on Quantified Differentiation Evidence


Preclinical EAE Studies Requiring Oral VLA-4 Antagonism with Established Positive Control Profile

Investigators using the chronic EAE mouse model benefit from Zaurategrast's well-characterized efficacy profile, with significant disease severity reduction demonstrated under both prophylactic and therapeutic dosing regimens. The compound's 5- to 10-fold prodrug-mediated absorption enhancement in rodents ensures robust active moiety exposure via oral administration. This scenario is particularly suited for studies evaluating VLA-4-dependent leukocyte trafficking mechanisms, for direct comparison with other oral small-molecule candidates (such as firategrast), or as a positive control in novel compound screening programs targeting the α4-integrin/VCAM-1 axis [1].

In Vitro VCAM-1 Binding Assays Requiring Small-Molecule α4-Integrin Antagonism

The active metabolite CT7758 (derived from CDP323) demonstrates an IC50 of 60 nM for inhibition of VCAM-1 binding in human whole blood. Researchers conducting VCAM-1/α4-integrin binding assays, lymphocyte adhesion studies, or VLA-4 functional screening may select Zaurategrast as a small-molecule alternative to monoclonal antibodies, enabling concentration-response studies across a broader dynamic range than achievable with bivalent antibody binding. The compound's ~3.3-fold greater potency relative to firategrast (IC50 60 nM vs. 198 nM, with appropriate caveats regarding assay differences) positions it as a potent tool for mechanistic studies of integrin antagonism [2].

Comparative Pharmacokinetic/Pharmacodynamic Studies of Prodrug Activation Across Species

Zaurategrast exhibits marked species-dependent differences in prodrug activation efficiency (5- to 10-fold absorption enhancement in rodents vs. no significant enhancement in dogs and monkeys), with oral bioavailability of CT7758 ranging from 29% in mice to 0.3% in cynomolgus monkeys. This established species variability profile makes CDP323 an instructive model compound for investigators studying interspecies differences in ester prodrug hydrolysis, carboxylesterase activity, and hepatic uptake mechanisms. The compound is particularly valuable for research programs requiring validation of in vitro-to-in vivo extrapolation (IVIVE) models for prodrug activation [3].

Ex Vivo Pharmacodynamic Studies Using Human Lymphocyte VCAM-1 Binding as Readout

Clinical pharmacodynamic data demonstrate that CDP323 at oral doses of 1000-2000 mg daily significantly suppresses lymphocyte VCAM-1 binding capacity and increases circulating lymphocyte counts in human subjects. Researchers conducting ex vivo lymphocyte adhesion assays, VCAM-1 binding studies using human peripheral blood mononuclear cells (PBMCs), or flow cytometry-based VLA-4 expression analysis can utilize Zaurategrast as a validated positive control compound with established clinical pharmacodynamic benchmarks. The compound's quantifiable effects on lymphocyte VCAM-1 binding and VLA-4 expression provide reproducible reference points for assay validation and inter-laboratory comparison [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaurategrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.